molecular formula C14H18BFN2O2 B6282243 8-Fluoro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine CAS No. 1449599-86-3

8-Fluoro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

Cat. No. B6282243
CAS RN: 1449599-86-3
M. Wt: 276.12 g/mol
InChI Key: KGGZBUVODWJXGT-UHFFFAOYSA-N
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Description

This compound is a chemical with the molecular formula C14H18BFN2O2 . It has a molecular weight of 276.12 and is typically in powder form . It is used for pharmaceutical testing .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash hands and face thoroughly after handling (P264), and others .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-fluoro-2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine involves the reaction of 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine with 1-bromo-3-fluoropropane in the presence of a base, followed by purification to obtain the final product.", "Starting Materials": [ "2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine", "1-bromo-3-fluoropropane", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine and base in a suitable solvent (e.g. DMF, DMSO)", "Step 2: Add 1-bromo-3-fluoropropane to the reaction mixture and stir at room temperature for several hours", "Step 3: Purify the crude product by column chromatography or recrystallization to obtain 8-fluoro-2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine" ] }

CAS RN

1449599-86-3

Molecular Formula

C14H18BFN2O2

Molecular Weight

276.12 g/mol

IUPAC Name

8-fluoro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H18BFN2O2/c1-9-7-18-8-10(6-11(16)12(18)17-9)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3

InChI Key

KGGZBUVODWJXGT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN3C=C(N=C3C(=C2)F)C

Purity

95

Origin of Product

United States

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